molecular formula C17H16N4O5S B2840675 3-(Pyridin-3-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396681-09-6

3-(Pyridin-3-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2840675
CAS No.: 1396681-09-6
M. Wt: 388.4
InChI Key: QFHAADICOXTSMP-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C17H16N4O5S and its molecular weight is 388.4. The purity is usually 95%.
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Scientific Research Applications

Pharma Market Innovations

Compounds with structures similar to the one mentioned are often highlighted in patents for their potential therapeutic applications. For example, derivatives of azetidine, pyrrolidine, and piperidine, including those containing oxadiazole, thiophene, and pyridine units, have been studied for their selective agonist properties towards specific receptors, indicating potential for treating conditions like migraines due to their selective receptor activity and reduced side effects (Habernickel, 2001).

Antimicrobial and Anticancer Activity

A notable direction in scientific research involving oxadiazole derivatives focuses on their antimicrobial and anticancer properties. For instance, quinoline nucleus-containing oxadiazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, showing significant correlations with certain compounds (Desai & Dodiya, 2014). Additionally, these compounds have shown potential as anticancer agents, suggesting a promising area for developing new therapeutic agents (Redda & Gangapuram, 2007).

Material Science Applications

In the realm of materials science, oxadiazole derivatives, particularly those incorporating pyridine and thiophene groups, have been employed in the design of organic light-emitting diodes (OLEDs). These materials exhibit high electron mobility and efficient electron-transporting and exciton-blocking capabilities, essential for the development of high-efficiency OLEDs across various color spectrums (Shih et al., 2015).

Chemical Synthesis and Drug Development

The structural motifs present in the compound of interest are instrumental in synthesizing novel chemical entities with potential biological activities. The incorporation of 1,2,4-oxadiazole and thiophene units into heterocyclic compounds has been explored for synthesizing new entities with anticipated antimicrobial, anticancer, and antioxidant activities. These efforts underline the versatility of such structural components in drug development and chemical synthesis (Bayrak et al., 2009).

Properties

IUPAC Name

oxalic acid;3-pyridin-3-yl-5-[1-(thiophen-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS.C2H2O4/c1-2-12(6-16-4-1)14-17-15(20-18-14)13-8-19(9-13)7-11-3-5-21-10-11;3-1(4)2(5)6/h1-6,10,13H,7-9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHAADICOXTSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CSC=C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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